3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine
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Overview
Description
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a pyrazolo[1,5-A]pyrazine core with a bromine atom at the 3-position and a methoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine typically involves the bromination of pyrazolo[1,5-A]pyrazine followed by methoxylation. One common method starts with the bromination of pyrazolo[1,5-A]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-A]pyrazine, while oxidation might produce a corresponding N-oxide derivative.
Scientific Research Applications
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine N-oxide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-4-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)4-10-11(6)3-2-9-7/h2-4H,1H3 |
InChI Key |
DNJQDQIKILSKKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C=N2)Br |
Origin of Product |
United States |
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